Fructose-alanine (mixture of diastereomers)

Overview

Description

Synthesis Analysis

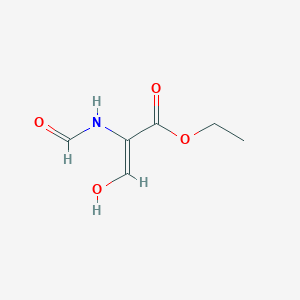

Fructose-alanine synthesis involves the heating of fructose with β-alanine under conditions that mimic baking, leading to the formation of Amadori rearrangement products such as 1-β-alanino-1-deoxyketose and other nitrogen-containing compounds. This process is a classic example of the Maillard reaction, which produces a range of compounds depending on the specific sugars and amino acids involved (Nishibori & Kawakishi, 1994).

Molecular Structure Analysis

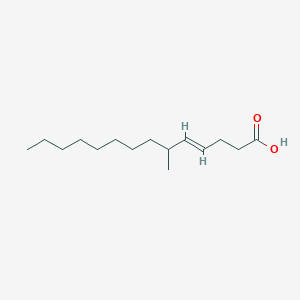

The molecular structure of fructose-alanine Amadori products has been characterized through various analytical techniques. NMR and FAB-MS have been utilized to identify specific Amadori rearrangement products formed from the reaction of reducing sugars with amino acids. These studies provide insights into the complex structural dynamics of fructose-alanine derivatives, highlighting the variability in their molecular conformations and the instability of their conformational forms (Mossine, Glinsky, & Feather, 1994).

Chemical Reactions and Properties

Fructose-alanine undergoes a variety of chemical reactions during and after its formation. For instance, the reaction between fructose and β-alanine leads to the production of volatile components, including heterocyclic compounds like furans, pyrans, and pyrroles, which are significant in the flavor development of baked goods. These reactions are influenced by the specific conditions of the Maillard reaction, such as temperature and duration of heating (Nishibori & Bernhard, 1993).

Physical Properties Analysis

The physical properties of fructose-alanine derivatives, including their solubility, crystallinity, and thermal stability, are determined by their molecular structure. Studies on fructans, which share a similar fructose backbone, provide insights into the behavior of fructose-containing molecules, suggesting that the physical properties of fructose-alanine derivatives would be influenced by the fructose moiety's tendency to form high-energy conformations (French, 1989).

Chemical Properties Analysis

Fructose-alanine's chemical properties, including its reactivity and stability, are influenced by the nature of its constituents—fructose and alanine. The reaction between these constituents under Maillard conditions not only forms Amadori rearrangement products but also leads to the formation of melanoidins, high-molecular-weight polymers known for their antioxidant properties. The extent of enolization and racemization of the sugar component, as well as the formation of melanoidins, varies with the type of amino acid and the conditions of the reaction, highlighting the complexity of fructose-alanine's chemical behavior (Kim & Lee, 2009).

Scientific Research Applications

Formation of Volatile Compounds in Food Processing : Nishibori and Bernhard (1993) studied the formation of volatile compounds from the reaction of fructose and β-alanine, which is relevant in food processing, particularly in baking. They found that the mixture formed heterocyclic compounds similar to those produced in the reaction of glucose and β-alanine, with 2,3-dihydro-3,5-dihydroxy-6-methyl-4(H)-pyran-4-one (DDMP) being a major volatile component (Nishibori & Bernhard, 1993).

Bacterial Spore Germination : Wax, Freese, and Cashel (1967) explored the role of L-alanine in the initiation of Bacillus subtilis spore germination. They found that in addition to L-alanine, a combination of D-glucose, D-fructose, and certain ions were required for this process, indicating a dual role for L-alanine during spore germination initiation (Wax, Freese, & Cashel, 1967).

Sweetness of Sugar Mixtures : Stone and Oliver (1969) investigated the relative sweetness of sugars and sugar mixtures, including fructose and amino acids like D, L-alanine. They found synergistic effects in sweetness with certain combinations, which has implications for food science and the development of sweeteners (Stone & Oliver, 1969).

Fluorescent Monosaccharide Sensors : Guzow, Jażdżewska, and Wiczk (2012) synthesized derivatives of 3-[2-(boronophenyl)benzoxazol-5-yl]alanine and studied their potential as fluorescent sensors for monosaccharides like fructose. These non-proteinogenic amino acids selectively bound to fructose, demonstrating their application in biochemical sensing (Guzow, Jażdżewska, & Wiczk, 2012).

Study of Amino Acid Racemization : Marfey (1984) conducted a study using 1-fluoro-2,4-dinitrophenyl-5-l-alanine amide for the reaction with a mixture of L- and D-amino acids. This research is significant in understanding amino acid racemization, which is crucial in biochemistry and pharmaceuticals (Marfey, 1984).

Role in Hepatic Injury : Botezelli et al. (2012) investigated the effects of a fructose-rich diet on liver injury in rats, finding that such a diet led to significant liver damage and a reduction in insulin sensitivity. This has implications for understanding the metabolic effects of diets high in fructose (Botezelli et al., 2012).

Safety And Hazards

properties

IUPAC Name |

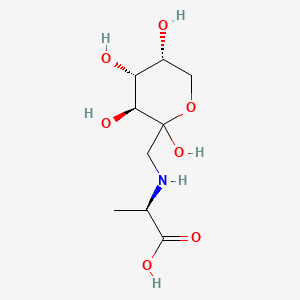

(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO7/c1-4(8(14)15)10-3-9(16)7(13)6(12)5(11)2-17-9/h4-7,10-13,16H,2-3H2,1H3,(H,14,15)/t4-,5-,6-,7+,9?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEKCFAIUNCFLEA-XGVUHEBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NCC1(C(C(C(CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NCC1([C@H]([C@@H]([C@@H](CO1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747833 | |

| Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-2-[[(3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid | |

CAS RN |

16124-24-6 | |

| Record name | (2R)-2-({[(3S,4R,5R)-2,3,4,5-Tetrahydroxyoxan-2-yl]methyl}amino)propanoic acid (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)